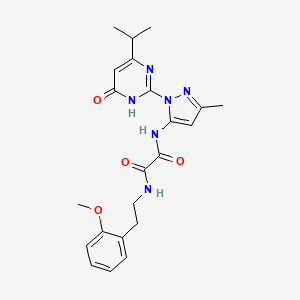
2,6-Dichloro-5-iodonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-5-iodonicotinonitrile is a heterocyclic organic compound with the molecular formula C6HCl2IN2 It is characterized by the presence of chlorine and iodine atoms attached to a nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 2,6-dichloronicotinonitrile with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloro-5-iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed under reflux conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Products are often biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
2,6-Dichloro-5-iodonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-5-iodonicotinonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its halogen atoms play a crucial role in its reactivity, enabling it to form covalent bonds with various substrates. The pathways involved in its reactions are influenced by the nature of the reagents and conditions used .
Comparación Con Compuestos Similares
2,6-Dichloronicotinonitrile: Lacks the iodine atom, making it less reactive in certain coupling reactions.
5-Iodonicotinonitrile: Lacks the chlorine atoms, affecting its overall reactivity and applications.
Uniqueness: 2,6-Dichloro-5-iodonicotinonitrile is unique due to the presence of both chlorine and iodine atoms, which enhance its versatility in chemical reactions. This dual halogenation allows for a broader range of synthetic applications compared to its mono-halogenated counterparts .
Propiedades
IUPAC Name |
2,6-dichloro-5-iodopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2IN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWZESOQBNMGLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)


![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)
![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)
![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)
![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)
![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)

